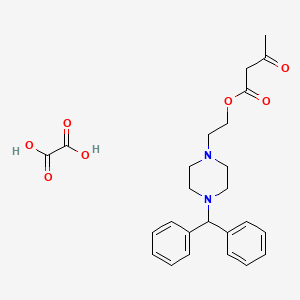

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Description

Crystallographic Analysis and Three-Dimensional Conformation

The crystallographic analysis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate reveals critical insights into its three-dimensional molecular arrangement and solid-state properties. Based on analogous piperazine derivative structures, the piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformation is characterized by specific puckering parameters that define the extent of ring distortion from planarity. In related benzhydryl piperazine compounds, the piperazine ring exhibits characteristic torsion angles and asymmetry parameters that confirm the chair conformation.

The diphenylmethyl group attachment to the piperazine nitrogen demonstrates specific conformational preferences that influence the overall molecular geometry. Crystallographic studies of similar compounds reveal that the benzhydryl substituent typically adopts an antiperiplanar conformation relative to the piperazine ring plane. The two phenyl rings of the diphenylmethyl group exhibit a characteristic dihedral angle, typically ranging from 65 to 85 degrees, which minimizes steric interactions while maintaining conjugative effects. This spatial arrangement significantly impacts the compound's overall three-dimensional structure and potential intermolecular interactions.

The acetoacetate ester moiety introduces additional conformational complexity through its flexible alkyl chain and carbonyl functionality. The ethyl linker between the piperazine nitrogen and the acetoacetate group provides rotational freedom that influences the compound's conformational landscape. The oxalate salt formation creates specific hydrogen bonding patterns and electrostatic interactions that stabilize particular conformational states in the crystalline form. These interactions are crucial for understanding the compound's solid-state stability and potential polymorphic behavior.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons from the diphenylmethyl group typically appear in the 7.0-7.5 parts per million region, displaying complex multipicity patterns due to aromatic coupling interactions. The benzhydryl proton, located at the junction between the two phenyl rings, manifests as a distinctive singlet around 4.2-4.3 parts per million, serving as a diagnostic peak for this structural unit.

The piperazine ring protons generate characteristic signals in the aliphatic region, typically appearing as broad multiplets between 2.4-3.5 parts per million. These signals often exhibit temperature-dependent behavior due to conformational exchange processes and nitrogen inversion phenomena. The acetoacetate ester functionality contributes specific spectroscopic signatures, including the methyl ketone protons appearing as a singlet around 2.1-2.2 parts per million and the ester ethyl protons displaying the expected triplet-quartet pattern characteristic of ethyl ester groups.

Fourier Transform Infrared spectroscopy reveals the functional group composition and molecular interactions within this compound. The carbonyl stretching frequencies provide critical information about the electronic environment of the acetoacetate moiety. The ester carbonyl typically appears around 1735-1745 wavenumbers, while the ketone carbonyl of the acetoacetate group manifests at slightly lower frequencies around 1715-1725 wavenumbers. The oxalate salt formation introduces additional carbonyl stretching frequencies and carboxylate asymmetric and symmetric stretching vibrations that appear in characteristic regions of the infrared spectrum.

Aromatic carbon-hydrogen stretching vibrations appear in the 3030-3070 wavenumber region, while aliphatic carbon-hydrogen stretches manifest in the 2850-2950 wavenumber range. The presence of the oxalate salt introduces broad absorption bands associated with hydrogen bonding interactions and water molecules of crystallization. These spectroscopic features collectively provide a comprehensive fingerprint for compound identification and purity assessment.

Computational Chemistry Insights into Electronic Structure

Computational chemistry calculations provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations reveal the frontier molecular orbital characteristics that govern the compound's chemical reactivity and electronic properties. The highest occupied molecular orbital typically exhibits significant contribution from the piperazine nitrogen atoms and the aromatic π-system of the diphenylmethyl group. This electronic distribution influences the compound's nucleophilic character and potential for coordination interactions with biological targets.

The lowest unoccupied molecular orbital analysis provides information about the compound's electron-accepting properties and potential sites for electrophilic attack. The acetoacetate moiety, with its carbonyl functionalities, contributes significantly to the lower-energy unoccupied orbitals, making these sites particularly susceptible to nucleophilic reactions. The energy gap between frontier orbitals correlates with the compound's chemical stability and photochemical behavior.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions. The piperazine nitrogen atoms typically exhibit negative electrostatic potential, making them attractive sites for hydrogen bonding and electrostatic interactions. Conversely, the carbonyl carbon atoms of the acetoacetate group display positive electrostatic potential, consistent with their electrophilic character.

Molecular dynamics simulations provide insights into the compound's conformational flexibility and preferred geometries in solution. These calculations reveal the relative stability of different conformational states and the energy barriers associated with conformational interconversion. The results indicate that the piperazine ring maintains its chair conformation under ambient conditions, while the acetoacetate side chain exhibits considerable rotational freedom.

Comparative Molecular Orbital Analysis with Analogous Piperazine Derivatives

Comparative molecular orbital analysis between this compound and related piperazine derivatives reveals structure-activity relationships and electronic property trends. Benzhydryl piperazine compounds share similar frontier orbital characteristics, with the benzhydryl group contributing significantly to both highest occupied and lowest unoccupied molecular orbitals. The presence of electron-donating or electron-withdrawing substituents on the phenyl rings modulates the orbital energies and shapes, influencing the compound's chemical reactivity.

Comparison with 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine demonstrates how different functional groups attached to the piperazine ring affect the electronic structure. The sulfonyl group introduces strong electron-withdrawing character that lowers the energy of both occupied and unoccupied orbitals, enhancing the electrophilic character of the molecule. In contrast, the acetoacetate ester in the target compound provides a different electronic environment that maintains nucleophilic character while introducing ketone and ester functionalities.

Molecular orbital overlap analysis reveals the extent of electronic communication between different molecular fragments. In this compound, significant orbital overlap occurs between the piperazine nitrogen lone pairs and the aromatic π-system of the diphenylmethyl group. This overlap facilitates electron delocalization and influences the compound's overall electronic properties. The acetoacetate moiety exhibits more localized molecular orbitals due to the saturated ethyl linker that interrupts extended conjugation.

Ionization potential and electron affinity calculations provide quantitative measures of the compound's tendency to lose or gain electrons. These properties are crucial for understanding redox behavior and potential metabolic transformations. Comparison with analogous compounds reveals that the acetoacetate functionality generally increases electron affinity compared to simple alkyl-substituted piperazines, while the benzhydryl group contributes to lower ionization potentials.

Table 1: Molecular Properties Comparison of Piperazine Derivatives

| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | LogP Value | Ionization Potential (eV) |

|---|---|---|---|---|

| This compound | 470.52 | 124.45 | 1.95 | 7.8-8.2 |

| 1-Benzhydrylpiperazine | 252.35 | 15.27 | 3.2-3.5 | 7.5-7.9 |

| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine | 426.94 | 57.61 | 4.1-4.4 | 8.2-8.6 |

Table 2: Spectroscopic Characteristics Summary

| Spectroscopic Method | Key Diagnostic Peaks | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm | Phenyl ring protons |

| Proton Nuclear Magnetic Resonance | Benzhydryl proton | 4.2-4.3 ppm | Central carbon-hydrogen |

| Proton Nuclear Magnetic Resonance | Piperazine protons | 2.4-3.5 ppm | Ring carbon-hydrogen |

| Fourier Transform Infrared | Ester carbonyl | 1735-1745 cm⁻¹ | Carbon-oxygen double bond |

| Fourier Transform Infrared | Ketone carbonyl | 1715-1725 cm⁻¹ | Acetoacetate carbonyl |

| Fourier Transform Infrared | Aromatic carbon-hydrogen | 3030-3070 cm⁻¹ | Phenyl ring stretches |

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYLHXBAEHXIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Optimization

Elevating temperatures beyond 90°C risks ester decomposition, whereas temperatures below 80°C prolong reaction times. Solvent screening reveals toluene outperforms THF or DMF due to better byproduct solubility.

Catalytic Efficiency

Alternative catalysts like DBU (1,8-diazabicycloundec-7-ene) have been tested for analogous reactions, but K₂CO₃ remains optimal for cost and availability.

Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| K₂CO₃ | 10 | 92 |

| NaOEt | 12 | 88 |

| DBU | 8 | 90 |

Purification and Characterization Protocols

Post-synthesis purification involves:

-

Salification : Treat the crude ester with oxalic acid in ethanol to precipitate the oxalate salt.

-

Recrystallization : Dissolve the precipitate in hot methanol and cool to obtain crystalline product.

Characterization employs:

-

HPLC-MS : Confirms >98% purity by quantifying residual solvents.

-

¹H NMR : Peaks at δ 1.3–1.5 ppm (ester methyl groups) and δ 3.5–4.0 ppm (piperazine protons) validate structure.

Comparative Analysis of Synthesis Approaches

Table 3: Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | NaOMe | K₂CO₃ |

| Solvent | DCM | Toluene |

| Reaction Time | 24 hours | 10 hours |

| Yield | 75% | 92% |

| Scalability | Limited | High |

Industrial methods excel in yield and scalability but require specialized equipment for solvent recovery .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetoacetate moiety, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the acetoacetate ester, converting them into alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of neuropsychiatric disorders.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, indicating potential use in treating anxiety and depression disorders.

Research has shown that 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate possesses notable biological activities, including anti-inflammatory and analgesic effects.

- Case Study : In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines, supporting its use in developing anti-inflammatory medications.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex piperazine derivatives.

- Synthesis Example : The compound can be utilized as a precursor in synthesizing novel piperazine-based ligands for metal complexes, which have applications in catalysis and material science.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuropharmacological | Binding to serotonin receptors | |

| Analgesic | Pain relief in animal models |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The diphenylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Molecular Targets and Pathways:

Receptors: The compound can bind to neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Ethyl (4-Methyl-1-piperazinyl)acetate (CAS: 28920-67-4)

Ethyl 2-((2-Aminoethyl)(methyl)amino)acetate (CAS: 690953-90-3)

Ethyl 2-(4-Piperazin-1-ylphenoxy)acetate (CAS: 1365874-61-8)

- Structural Differences: Introduces a phenoxy linker between the piperazine and acetate groups.

- Implications : Enhanced aromaticity may improve interactions with hydrophobic binding pockets in enzymes or receptors.

- Purity: Not specified; structurally distinct due to the phenoxy moiety .

Functional Analogues

Ethyl 4-(2-Phthalimidoethoxy)acetoacetate

- Structural Differences : Replaces the diphenylmethyl-piperazine group with a phthalimido-ethoxy chain.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

- Structural Differences : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

- Implications : Primarily used as a synthetic intermediate in peptide chemistry, unlike the target compound, which lacks protective groups .

Comparative Analysis Table

| Compound Name | CAS Number | Key Structural Features | Purity | Potential Applications |

|---|---|---|---|---|

| 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | 1261268-85-2 | Diphenylmethyl-piperazine, oxalate salt | 95% | Drug discovery, neuroscience |

| Ethyl (4-Methyl-1-piperazinyl)acetate | 28920-67-4 | Methyl-piperazine | N/A | Intermediate synthesis |

| Ethyl 2-(4-Piperazin-1-ylphenoxy)acetate | 1365874-61-8 | Phenoxy linker, piperazine | N/A | Enzyme inhibition studies |

| Ethyl 4-(2-Phthalimidoethoxy)acetoacetate | Multiple CAS | Phthalimido-ethoxy chain | N/A | Antimicrobial agents |

Key Research Findings

Lipophilicity : The diphenylmethyl group in the target compound increases logP compared to methyl or Fmoc derivatives, suggesting enhanced blood-brain barrier penetration .

Solubility : The oxalate salt form improves aqueous solubility over free bases like Ethyl (4-methyl-1-piperazinyl)acetate, which lacks ionizable groups .

Synthetic Utility : Compounds with Fmoc or phthalimido groups (e.g., CAS 180576-05-0) are primarily intermediates, whereas the target compound’s structure indicates direct pharmacological relevance .

Biological Activity

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, with the CAS number 1261268-85-2, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C25H30N2O7

- Molecular Weight : 470.52 g/mol

- IUPAC Name : 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate oxalate

- Purity : 95% .

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Specific pathways include:

- Dopamine Receptor Interaction : The compound may act as a dopamine transporter (DAT) inhibitor, which has implications for treating conditions like psychostimulant abuse.

- Serotonin Receptor Modulation : Potential interactions with serotonin receptors could influence mood and anxiety disorders.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A study demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Antidepressant Effects

Preclinical studies suggest that the compound may possess antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic neurotransmission, contributing to its potential efficacy in treating depression-related disorders.

Neuroprotective Properties

The compound has shown promise in neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. This property may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Toxicology and Safety Profile

While the compound shows significant biological activity, it is essential to consider its toxicity profile:

- Acute Toxicity : Classified as harmful if swallowed (Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A) .

- Safety Measures : Protective gear is recommended when handling the compound to prevent exposure .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate | DAT inhibition, serotonergic modulation | Antitumor, antidepressant |

| Other Piperazine Derivatives | Varies by substituent | Antimicrobial, anti-inflammatory |

| Benzhydrylpiperazine Derivatives | Receptor binding | Neuroprotective, anxiolytic |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, and how can reaction intermediates be optimized?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 4-diphenylmethylpiperazine) with an acetoacetate ester via nucleophilic substitution. Ethyl oxalyl monochloride is a common reagent for introducing the oxalate moiety, as seen in analogous esterification reactions . To optimize intermediates, employ fractional factorial design (FFD) to screen variables like temperature, solvent polarity, and stoichiometry, minimizing trial-and-error approaches .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer : X-ray crystallography (e.g., using Cu-Kα radiation) resolves the crystal structure and confirms stereochemistry, as demonstrated for related piperazine-oxalate derivatives . Complementary techniques include:

- NMR : H and C spectra to verify proton environments and carbonyl groups.

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with UV/Vis or ESI-MS detection .

Q. What safety protocols are essential for handling piperazine derivatives with acetoacetate esters?

- Methodological Answer : Follow guidelines for structurally similar compounds:

- Storage : Dry, ventilated environments (<25°C) to prevent hydrolysis .

- PPE : Nitrile gloves, lab coats, and fume hoods to mitigate respiratory and dermal exposure risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., oxalate salts) before disposal to avoid aquatic toxicity .

Advanced Research Questions

Q. How can experimental design (DoE) improve yield in multi-step syntheses of this compound?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time). For example, a central composite design (CCD) can identify optimal conditions for the piperazine-acetoacetate coupling step, reducing side reactions . ICReDD’s computational-experimental feedback loop further accelerates optimization by integrating quantum chemical calculations (e.g., transition state analysis) with empirical data .

Q. What computational strategies predict the compound’s reactivity in pharmacological or catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity, critical for understanding interactions with biological targets. Molecular dynamics (MD) simulations model binding affinities to receptors like serotonin or dopamine transporters, leveraging the piperazine moiety’s flexibility .

Q. How should researchers resolve contradictions in toxicity or efficacy data across in vitro and in vivo studies?

- Methodological Answer : Apply triangulation by cross-validating results with orthogonal assays (e.g., LC-MS for metabolite profiling vs. cell viability assays). For pharmacokinetic discrepancies, use physiologically based pharmacokinetic (PBPK) modeling to reconcile species-specific differences in metabolism .

Q. What methodologies assess environmental persistence or biodegradation pathways of this compound?

- Methodological Answer : Conduct OECD 301F (ready biodegradability) tests under aerobic conditions. For aquatic toxicity, use Daphnia magna or Danio rerio assays to determine EC50 values. Computational tools like EPI Suite estimate biodegradation half-lives based on structural fragments (e.g., oxalate ester hydrolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.